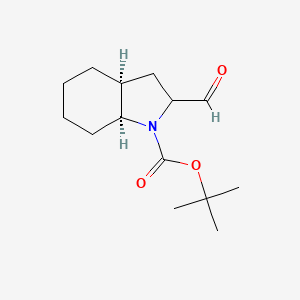
2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol, also known as CPME, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. CPME is a pyrazole derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been explored in depth.
Mechanism of Action
The mechanism of action of 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.
Biochemical and physiological effects:
2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been found to reduce oxidative stress and improve liver function in rats with liver damage. In addition, 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has been reported to have a low toxicity profile, with no significant adverse effects observed in animal studies.
Advantages and Limitations for Lab Experiments
2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has several advantages for use in lab experiments, including its ability to inhibit pro-inflammatory cytokines and cyclooxygenase-2 activity, as well as its low toxicity profile. However, its mechanism of action is not fully understood, and further research is needed to elucidate its pharmacological properties. In addition, 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has not yet been tested in human clinical trials, and its safety and efficacy in humans remain unknown.
Future Directions
There are several future directions for research on 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol, including its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol's ability to reduce oxidative stress and improve liver function also suggests potential therapeutic applications in liver disease. Further research is needed to fully understand 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol's mechanism of action and pharmacological properties, as well as its safety and efficacy in humans.
Synthesis Methods
2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol can be synthesized through various methods, including the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopropylmethyl magnesium bromide, followed by reduction with borane-tetrahydrofuran complex. Another method involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopropylmethylamine, followed by reduction with sodium borohydride. These methods have been reported in scientific literature and have resulted in the successful synthesis of 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol.
Scientific Research Applications
2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has been investigated for its potential pharmacological properties, including its anti-inflammatory, analgesic, and antipyretic effects. In a study conducted on rats, 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol was found to exhibit significant anti-inflammatory and analgesic effects, which were attributed to its ability to inhibit the production of pro-inflammatory cytokines. 2-(1-(Cyclopropylmethyl)-3,5-dimethyl-1H-pyrazol-4-yl)ethanol has also been investigated for its potential use in the treatment of fever, as it was found to significantly reduce body temperature in rats.
properties
IUPAC Name |
2-[1-(cyclopropylmethyl)-3,5-dimethylpyrazol-4-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-8-11(5-6-14)9(2)13(12-8)7-10-3-4-10/h10,14H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTTLBJTWZICZRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CC2)C)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chloro-3,3-dimethylbenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B7451394.png)

![4,4,5,5-Tetramethyl-2-[(thian-3-ylidene)methyl]-1,3,2-dioxaborolane](/img/structure/B7451406.png)


![2-((6-Fluorospiro[3.3]heptan-2-yl)methyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B7451415.png)


![({[2-(Aminomethyl)prop-2-en-1-yl]oxy}methyl)benzene hydrochloride](/img/structure/B7451437.png)



